3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is an organically synthesized compound belonging to a class of nitrogenous heterocyclic compounds. It has a molecular weight of 315. This compound is notable for its unique structure, which includes a triazolo[4,5-d]pyrimidine core, a morpholine ring, and an ethyl group.
Mechanism of Action
Target of Action
The primary target of 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The compound affects the ERK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival . By inhibiting CDK2, the compound decreases the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It inhibits the growth and colony formation of cells in a dose-dependent manner . Furthermore, the compound induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .
Preparation Methods
The synthesis of 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine involves multiple steps, typically starting with the preparation of the triazolo[4,5-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the ethyl group through alkylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where nucleophiles can replace existing substituents. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar compounds to 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine include other triazolo[4,5-d]pyrimidine derivatives and morpholine-containing compounds. These compounds share structural similarities but may differ in their specific substituents and biological activities. For example, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine is another compound with a similar core structure but different substituents, leading to distinct properties and applications .
Properties
IUPAC Name |
3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O/c1-2-19-12-10(16-17-19)11(14-9-15-12)13-3-4-18-5-7-20-8-6-18/h9H,2-8H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBJSYBSGDLIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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